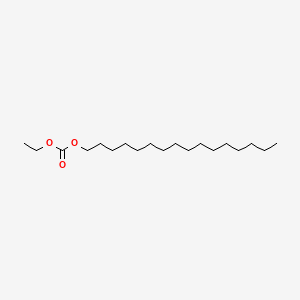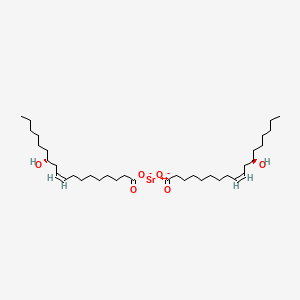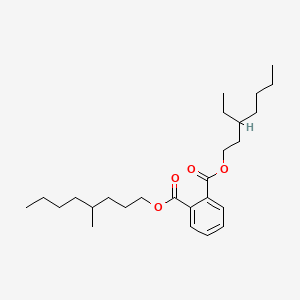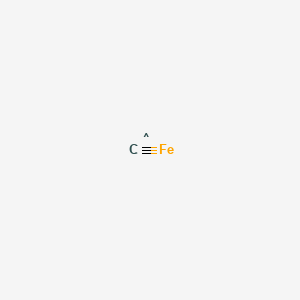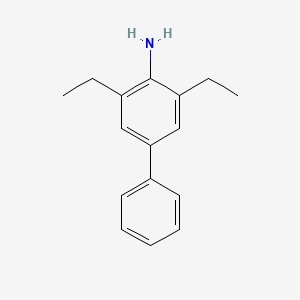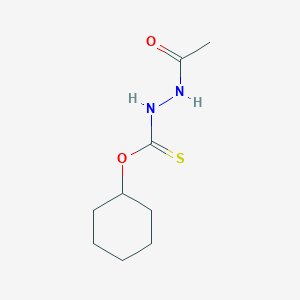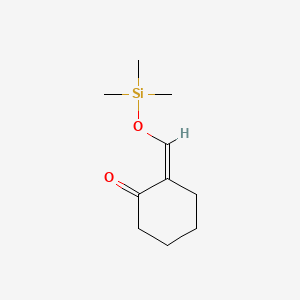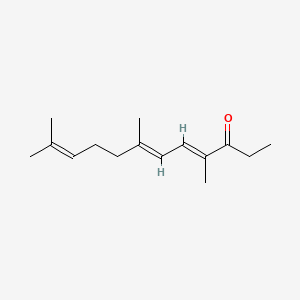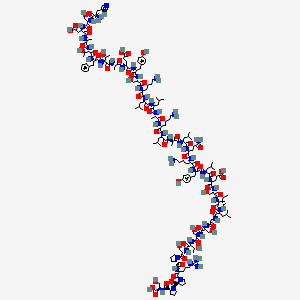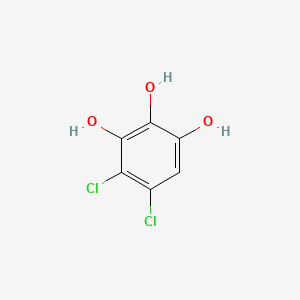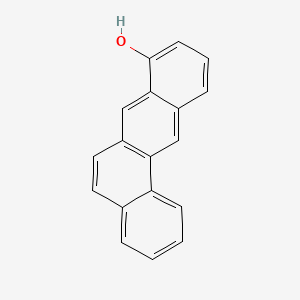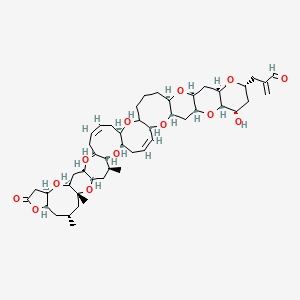
Brevetoxin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Brevetoxins are a group of polyether neurotoxins produced by the marine dinoflagellate Karenia brevisBrevetoxins are known for their potent neurotoxic effects, which can cause significant harm to marine life and humans .
準備方法
Brevetoxins can be synthesized in the laboratory through complex organic synthesis routes. The synthesis of brevetoxin B, for example, was first achieved by K. C. Nicolaou and his team in 1995, involving 123 steps with an average yield of 91% per step
化学反応の分析
Brevetoxins undergo various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are often catalyzed by enzymes in marine organisms. For example, brevetoxin B can be metabolized by shellfish through oxidation and reduction reactions, leading to the formation of various metabolites . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
科学的研究の応用
Brevetoxins have several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, they are used as model compounds to study complex organic synthesis and polyether structures. In biology, brevetoxins are used to investigate the effects of neurotoxins on marine ecosystems and the mechanisms of harmful algal blooms. In medicine, brevetoxins are studied for their potential therapeutic applications, such as their ability to activate voltage-gated sodium channels, which could be useful in treating certain neurological disorders .
作用機序
Brevetoxins exert their effects by binding to voltage-gated sodium channels in nerve cells, leading to the persistent activation of these channels. This results in the continuous influx of sodium ions, disrupting normal neurological processes and causing symptoms such as neurotoxic shellfish poisoning in humans . The molecular targets of brevetoxins include specific sites on the sodium channels, which are critical for their neurotoxic effects .
類似化合物との比較
Brevetoxins are unique among marine toxins due to their polyether structure
特性
CAS番号 |
98225-48-0 |
|---|---|
分子式 |
C48H68O13 |
分子量 |
853.0 g/mol |
IUPAC名 |
2-[[(1S,3R,4S,6S,8R,10R,12S,16R,18S,20R,22S,24Z,27R,29S,33R,35S,37R,39R,41S,42S,44R,46S,48R,49Z)-41-hydroxy-4,8,10-trimethyl-14-oxo-2,7,13,17,21,28,34,38,43,47-decaoxadecacyclo[25.24.0.03,22.06,20.08,18.012,16.029,48.033,46.035,44.037,42]henpentaconta-24,49-dien-39-yl]methyl]prop-2-enal |
InChI |
InChI=1S/C48H68O13/c1-25-16-36-41(22-45(51)58-36)57-44-21-40-42(61-48(44,4)23-25)17-27(3)46-35(56-40)10-6-5-9-30-33(59-46)13-7-12-32-31(53-30)11-8-14-34-37(54-32)19-39-38(55-34)20-43-47(60-39)29(50)18-28(52-43)15-26(2)24-49/h5-7,12,24-25,27-44,46-47,50H,2,8-11,13-23H2,1,3-4H3/b6-5-,12-7-/t25-,27+,28-,29+,30-,31+,32-,33+,34-,35+,36+,37+,38+,39-,40-,41-,42+,43-,44+,46-,47+,48-/m1/s1 |
InChIキー |
NQICGQXVXIAURW-UUSBQWGHSA-N |
異性体SMILES |
C[C@@H]1C[C@H]2[C@@H](CC(=O)O2)O[C@H]3C[C@@H]4[C@H](C[C@@H]([C@@H]5[C@@H](O4)C/C=C\C[C@@H]6[C@@H](O5)C/C=C\[C@@H]7[C@@H](O6)CCC[C@@H]8[C@@H](O7)C[C@@H]9[C@@H](O8)C[C@@H]2[C@@H](O9)[C@H](C[C@H](O2)CC(=C)C=O)O)C)O[C@@]3(C1)C |
正規SMILES |
CC1CC2C(CC(=O)O2)OC3CC4C(CC(C5C(O4)CC=CCC6C(O5)CC=CC7C(O6)CCCC8C(O7)CC9C(O8)CC2C(O9)C(CC(O2)CC(=C)C=O)O)C)OC3(C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


